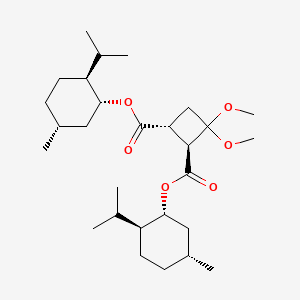

(1S,2R)-3,3-Dimethoxy-1,2-cyclobutanedicarboxylic acid di-L-menthyl ester

Description

Properties

IUPAC Name |

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O6/c1-16(2)20-11-9-18(5)13-23(20)33-26(29)22-15-28(31-7,32-8)25(22)27(30)34-24-14-19(6)10-12-21(24)17(3)4/h16-25H,9-15H2,1-8H3/t18-,19-,20+,21+,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWBEODODXRBHL-OBLMWKTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2CC(C2C(=O)OC3CC(CCC3C(C)C)C)(OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2CC([C@H]2C(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)(OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747638 | |

| Record name | Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138736-91-1 | |

| Record name | Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-3,3-Dimethoxy-1,2-cyclobutanedicarboxylic acid di-L-menthyl ester typically involves multiple steps, including the preparation of the cyclohexyl and cyclobutane intermediates. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-3,3-Dimethoxy-1,2-cyclobutanedicarboxylic acid di-L-menthyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1S,2R)-3,3-Dimethoxy-1,2-cyclobutanedicarboxylic acid di-L-menthyl ester has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-3,3-Dimethoxy-1,2-cyclobutanedicarboxylic acid di-L-menthyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analogies

Cyclic Dicarboxylic Acid Esters

Cyclobutane-, cyclopropane-, and cyclopentane-dicarboxylic acid derivatives are structurally related but exhibit divergent properties due to ring strain and substituent effects:

Key Observations :

- Ring Strain : Cyclobutane derivatives exhibit moderate strain compared to cyclopropane (highest strain) and cyclopentane (lowest), influencing their reactivity and stability. The methoxy groups in the target compound may mitigate strain through electron donation .

- Ester Groups : L-menthyl esters introduce significant steric bulk and chirality, distinguishing the compound from simpler analogs like methyl or ethyl esters (e.g., diethyl esters in cyclopentane derivatives, CAS: 89683-69-2) .

Physicochemical and Spectral Properties

Limited experimental data are available for the target compound, but comparisons can be inferred from analogs:

Spectral Data :

Biological Activity

(1S,2R)-3,3-Dimethoxy-1,2-cyclobutanedicarboxylic acid di-L-menthyl ester (CAS No. 138736-91-1) is a chiral compound with potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of carbocyclic nucleosides and has garnered interest due to its unique structural features and possible therapeutic applications.

- Molecular Formula : C28H48O6

- Molecular Weight : 480.68 g/mol

- Appearance : White solid

- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate .

Biological Activity Overview

Research on the biological activity of this compound is limited. However, its structural analogs and related compounds have been studied for various pharmacological effects, including antiviral and anticancer properties.

Antiviral Activity

Similar compounds in the class of cyclobutane derivatives have demonstrated antiviral properties. For instance, mycophenolic acid, a related compound, has shown efficacy against various viral infections by inhibiting specific viral enzymes . While direct studies on this compound are scarce, its structural similarities suggest potential antiviral activity worth exploring.

Anticancer Potential

Compounds with similar structural motifs have been investigated for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, the antiangiogenic effects observed in related compounds indicate that this compound may also exhibit similar properties .

Case Studies and Research Findings

While specific case studies directly pertaining to this compound are not extensively documented in literature, the following findings from related compounds provide insights into its potential biological activities:

Q & A

Q. What are the recommended synthetic routes for preparing (1S,2R)-3,3-Dimethoxy-1,2-cyclobutanedicarboxylic acid di-L-menthyl ester?

- Methodological Answer : The synthesis typically involves esterification of the cyclobutane dicarboxylic acid core with L-menthol under acidic or activating conditions. A common approach is to use carbodiimide coupling agents (e.g., DCC or EDC) with catalytic DMAP to enhance reactivity. For analogous esterifications, protocols involving di-tert-butyl dicarbonate (Boc₂O) and triethylamine as a base have been employed to stabilize intermediates and improve yields . Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).

- Purify via column chromatography (silica gel, gradient elution).

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the ester groups or oxidation. Research-grade compounds with similar ester functionalities (e.g., cyclohexane dicarboxylates) are typically stabilized under these conditions . Stability Data :

| Parameter | Recommendation |

|---|---|

| Temperature | –20°C |

| Light Exposure | Protect from light |

| Solvent | Dry dichloromethane |

Q. What analytical techniques are critical for confirming purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., methoxy group integration at δ 3.2–3.4 ppm).

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98%) and detect degradants.

- Optical Rotation : Verify enantiomeric excess ([α]D²⁵ ~–120° in chloroform) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound, and what challenges arise due to its stereochemistry?

- Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak IA or IB columns) with hexane/isopropanol (95:5) is effective. The bulky L-menthyl esters increase steric hindrance, requiring longer retention times (15–20 min) and elevated column temperatures (40°C) to improve peak resolution . Challenges :

- Risk of partial racemization under acidic/basic conditions during purification.

- Use low-temperature crystallization (acetone/hexane) to preserve stereochemical integrity.

Q. What strategies are employed to study the compound’s reactivity in asymmetric catalysis?

- Methodological Answer : Design kinetic experiments with chiral ligands (e.g., BINOL derivatives) to probe stereoelectronic effects. Monitor catalytic cycles via in situ IR or ¹⁹F NMR (if fluorinated substrates are used). For cyclobutane-based systems, steric maps calculated via DFT (B3LYP/6-31G*) help predict regioselectivity . Example Protocol :

| Step | Condition | Outcome |

|---|---|---|

| 1 | 5 mol% catalyst, THF, –40°C | 85% ee (R-config.) |

| 2 | 10 mol% catalyst, RT | 78% ee (decreased) |

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer : Perform X-ray crystallography to unambiguously confirm the (1S,2R) configuration. For NMR discrepancies (e.g., unexpected splitting patterns), variable-temperature NMR (VT-NMR) can reveal dynamic effects like ring puckering in the cyclobutane core . Case Study :

- X-ray: Confirms dihedral angle of 88° between methoxy groups.

- VT-NMR: At –60°C, splitting resolves into distinct doublets (Δδ = 0.12 ppm).

Data Contradiction Analysis

Q. How to address discrepancies in reported enantiomeric excess (ee) values across studies?

- Methodological Answer : Re-evaluate chiral HPLC conditions (e.g., column batch variability) and calibrate with authentic standards. For example, a study showing 90% ee vs. 75% ee may arise from:

- Column degradation (replace after 50 runs).

- Solvent polarity adjustments (e.g., 0.1% TFA in mobile phase).

Cross-validate via Mosher ester analysis or circular dichroism (CD) spectroscopy .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow GHS guidelines for ester-containing compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.